molecular formula C6H9BrN2 B8036736 5-bromo-1-ethyl-4-methyl-1H-imidazole

5-bromo-1-ethyl-4-methyl-1H-imidazole

Cat. No.: B8036736
M. Wt: 189.05 g/mol
InChI Key: WZAYOVQVDQMZDB-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-4-methyl-1H-imidazole (CAS RN 1856030-55-1) is a brominated, N-alkylated imidazole derivative of high interest in advanced organic synthesis and medicinal chemistry. With the molecular formula C 6 H 9 BrN 2 and a molecular weight of 189.05 g/mol, this compound serves as a versatile synthon for constructing complex molecules . The structure features a bromine atom at the 5-position, which is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, or alkynyl substituents . The ethyl and methyl substituents on the nitrogen and carbon atoms, respectively, influence the compound's electronic properties and lipophilicity, fine-tuning its reactivity and interaction with biological targets. The imidazole ring is a privileged scaffold in drug discovery, present in numerous therapeutic agents . This specific bromo-derivative is a valuable intermediate for researchers developing novel bioactive compounds. Imidazole-based structures are extensively investigated for a wide spectrum of biological activities, including anticancer , antibacterial , antifungal , and anti-inflammatory properties . The presence of the bromine atom allows for precise structural elaboration, making this compound a critical building block in the synthesis of potential pharmaceutical candidates and other specialty chemicals. Attention: This product is For Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-ethyl-4-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-9-4-8-5(2)6(9)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAYOVQVDQMZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 1 Ethyl 4 Methyl 1h Imidazole and Its Derivatives

Strategies for Imidazole (B134444) Ring Construction and Functionalization

The initial formation of the imidazole ring is a critical step, with several classic and modern methods available to chemists. These strategies often allow for the incorporation of desired substituents at various positions on the ring during the construction process itself.

Multi-component Condensation Reactions for Imidazole Core Formation

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, such as the imidazole core. The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a cornerstone of this approach. wikipedia.orgscribd.com It traditionally involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.comscribd.com

This reaction can be adapted to produce N-substituted imidazoles by replacing ammonia with a primary amine. wikipedia.org For the synthesis of a 1,4-disubstituted imidazole precursor, one could envision a modified Debus-Radziszewski reaction using a primary amine (e.g., ethylamine) to introduce the N1-substituent. A variety of catalysts, including Lewis acids supported on magnetic nanoparticles, have been developed to improve the efficiency and yield of these reactions under mild, often solvent-free, conditions. rsc.org

The general mechanism, though not definitively certain, is thought to proceed in two main stages: the initial condensation of the dicarbonyl with the nitrogen source to form a diimine, which then condenses with the aldehyde to form the imidazole ring. wikipedia.orgscribd.com Modern iterations of this reaction have been developed to be more environmentally friendly, sometimes proceeding under solvent-less or aqueous conditions. rsc.org

Table 1: Examples of Multi-component Reactions for Imidazole Synthesis

Reaction Name Reactants Product Type Key Features
Debus-Radziszewski Synthesis 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine 2,4,5-Trisubstituted or 1,2,4,5-Tetrasubstituted Imidazoles One-pot synthesis; versatile for various substitutions. wikipedia.orgrsc.orgresearchgate.net
Microwave-Assisted Synthesis Aldehydes, Benzil, Ammonium (B1175870) Acetate 2,4,5-Trisubstituted Imidazoles Uses a reusable nickel catalyst; rapid reaction times and high yields. organic-chemistry.org

Cyclocondensation and Cyclization Approaches in Imidazole Synthesis

Cyclocondensation reactions build the imidazole ring by forming two new bonds from a linear precursor, often an α-aminoketone or a related derivative. The Marckwald synthesis, for instance, is a well-known method that involves reacting an α-aminoketone with a cyanate (B1221674) or cyanamide (B42294) to form the imidazole ring. researchgate.netbaranlab.orgresearchgate.net A variation of this method uses potassium thiocyanate (B1210189) to produce 2-mercaptoimidazoles, from which the sulfur can be subsequently removed oxidatively. researchgate.netirjmets.com

Another significant approach involves the reaction of α-haloketones with amidines. irjmets.commdpi.com This method is particularly useful for creating 2,4- or 2,5-disubstituted imidazoles. A domino reaction involving an amidine scaffold and phenacyl bromide can lead to a 1H-imidazole, which can then undergo in-situ N-alkylation to yield a 1,2,4-trisubstituted imidazole. tandfonline.com The regioselectivity of such reactions is a key consideration, often influenced by the electronic properties of the substituents. tandfonline.com

Furthermore, the cyclization of amido-nitriles is recognized as a valuable synthetic route to disubstituted imidazoles. researchgate.net These methods provide a framework for synthesizing 1,4-disubstituted imidazoles, which can serve as precursors to the target molecule. rsc.org

Regioselective Introduction of Bromo Substituents on the Imidazole Ring

Once the 1-ethyl-4-methyl-1H-imidazole core is established, the next critical step is the regioselective introduction of a bromine atom at the C5 position. The electronic nature of the imidazole ring, being an aromatic heterocycle, allows for electrophilic substitution reactions. chemistry-online.com

Direct Bromination Techniques Utilizing N-Bromosuccinimide (NBS) or Molecular Bromine

Direct bromination is a common method for halogenating aromatic rings. For imidazoles, reagents like N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are frequently employed. chemistry-online.comyoutube.com The position of bromination is directed by the existing substituents on the ring. In a 1,4-disubstituted imidazole, the C5 position is often the most susceptible to electrophilic attack due to the directing effects of the N1-alkyl group and the C4-methyl group. chemistry-online.com

NBS is a convenient and often milder source of electrophilic bromine compared to Br₂. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a suitable solvent, and conditions can be tuned to achieve high regioselectivity. wikipedia.orgnih.gov For electron-rich aromatic compounds, including certain heterocycles, NBS can provide excellent yields and selectivity. wikipedia.org In some cases, a slight excess of NBS is used to ensure complete conversion, and the reaction can be performed at temperatures ranging from 0 °C to room temperature. youtube.comnih.gov The mechanism involves the attack of the electron-rich imidazole ring on the electrophilic bromine, proceeding through a cationic intermediate known as a Wheland intermediate or σ-complex. nih.gov

Table 2: Conditions for Direct Bromination of Imidazoles

Brominating Agent Substrate Type Typical Solvents Key Observations
N-Bromosuccinimide (NBS) Electron-rich aromatics, substituted imidazoles Acetonitrile, DMF, CCl₄ High para-selectivity in some systems; can be catalyzed by acid or initiated by radicals. wikipedia.orgnih.govorganic-chemistry.org
**Molecular Bromine (Br₂) ** Imidazole Acetic Acid Can lead to multiple brominations, e.g., tribromoimidazole, if not controlled. youtube.com

Indirect Bromination through Strategic Precursor Modification

Indirect methods offer an alternative route when direct bromination lacks regioselectivity or is otherwise problematic. This strategy involves introducing the bromine atom at an earlier stage of the synthesis.

One approach is to start with a precursor that is already brominated in the desired position. For example, a brominated 1,2-dicarbonyl or aldehyde could be used in a Debus-Radziszewski-type synthesis. Another strategy involves synthesizing an imidazole with a functional group at the C5 position that can be readily converted to a bromine atom, such as through a Sandmeyer-type reaction on a C5-amino group, although this is less common for simple imidazoles.

A more sophisticated method involves a sequence of condensation, bromination, and then a subsequent reaction. For instance, a synthetic route has been described for a 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative where bromination occurs on a pre-formed imidazole-5-formic acid derivative. google.com This highlights how functional groups can be used to direct bromination and then be modified or removed in subsequent steps.

N-Alkylation Strategies for 1-Ethyl Substitution on the Imidazole Nitrogen

The introduction of the ethyl group at the N1 position is typically achieved through N-alkylation of a 4-methylimidazole (B133652) precursor. Imidazole itself is amphoteric, but the nitrogen atom is nucleophilic and readily attacks alkylating agents. researchgate.net

The reaction is generally carried out by treating 4-methylimidazole with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate. A base is typically required to deprotonate the imidazole N-H, increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, or potassium hydroxide (B78521), and the reaction is often performed in a polar aprotic solvent like DMF or acetonitrile. nih.govorganic-chemistry.org

The regioselectivity of alkylation can be an issue in unsymmetrically substituted imidazoles. However, for 4-methylimidazole, alkylation predominantly occurs at the N1 position, as the N3 position is sterically more hindered by the adjacent methyl group. The choice of reaction conditions, including the base and solvent, can further influence the outcome. otago.ac.nz Studies have shown that in basic media, the alkylation of the imidazole anion is influenced by both electronic and steric factors. otago.ac.nz

Nucleophilic Substitution Reactions with Alkyl Halides

The introduction of an ethyl group at the N-1 position of the imidazole ring is a key step, typically achieved through nucleophilic substitution. This reaction involves the deprotonation of the imidazole nitrogen, which then acts as a nucleophile, attacking an alkyl halide like ethyl bromide or ethyl iodide. researchgate.net The nitrogen atom at position 1 is acidic, while the one at position 3 is basic, allowing for such substitution reactions. researchgate.net

The choice of base, solvent, and temperature is critical for achieving high yields and selectivity. Common bases include alkali metal hydroxides and carbonates, such as potassium hydroxide or potassium carbonate. google.comnih.gov The reaction can be carried out in various solvents, including non-reactive aromatic solvents like toluene (B28343) or polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF). google.comnih.gov For instance, reacting an imidazole with an alkyl halide and a base like potassium hydroxide in toluene at temperatures between 75°C and 115°C is a known method for producing 1-alkylimidazoles. google.com Another example involves the reaction of imidazole with ethyl chloroacetate (B1199739) in dry acetone using anhydrous potassium carbonate, which proceeds until the starting material is consumed. nih.gov

Table 1: Conditions for N-Alkylation of Imidazoles via Nucleophilic Substitution
Imidazole SubstrateAlkylating AgentBaseSolventConditionsYieldReference
ImidazoleEthyl ChloroacetateK₂CO₃Dry AcetoneReflux82% nih.gov
Imidazole1-BromobutaneKOHToluene75-115°CNot specified google.com
2-Alkyl ImidazoleAlkyl HalideNaOHNone or DMF150°CNot specified google.com

Alkylation under Phase Transfer Catalysis Conditions

Phase Transfer Catalysis (PTC) offers an efficient and selective method for the N-alkylation of imidazoles, often providing high yields while minimizing the formation of undesired quaternization byproducts. tandfonline.comresearchgate.net This technique facilitates the transfer of the imidazolide (B1226674) anion from a solid or aqueous phase to an organic phase where the reaction with the alkyl halide occurs.

Solid-liquid PTC, sometimes conducted in the absence of a solvent, is a particularly effective method. tandfonline.comresearchgate.net Various catalysts can be employed, including crown ethers like 18-crown-6 (B118740) and quaternary ammonium salts. researchgate.net The use of specific catalysts like bis-piperidinium compounds has been shown to significantly accelerate the reaction rate compared to traditional catalysts such as cetyltrimethylammonium bromide (CTAB). researchgate.net PTC can also be used to control selectivity in reactions with dihaloalkanes by creating a "simulated high dilution" environment, where the concentration of the reactive imidazolide anion in the organic phase is controlled by the catalyst loading.

Table 2: Examples of Phase Transfer Catalysis for N-Alkylation of Imidazoles
Catalyst TypeExample CatalystSystemKey FeatureReference
Crown Ether18-crown-6Solid-LiquidEnables N-alkylation in diethyl ether with K-t-butoxide as base. researchgate.net researchgate.net
Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB)Solid-LiquidUsed to control selectivity and simulate high dilution.
Bis-piperidinium SaltBis-piperidinium compoundsNot specifiedAccelerates reaction rates compared to traditional PTCs. researchgate.net researchgate.net
General PTCNot specifiedSolid-Liquid (Solvent-free)Provides high yields and avoids quaternization. tandfonline.com tandfonline.com

Methodologies for Methyl Group Introduction at the 4-Position of the Imidazole Ring

The introduction of a methyl group at the C4-position of the imidazole ring is typically accomplished by using a pre-functionalized starting material, such as 4-methylimidazole, in the synthetic sequence. google.com This precursor is readily available and can be synthesized through various ring-forming reactions. The classic Debus synthesis, for instance, can be adapted to produce C-substituted imidazoles. For the synthesis of 4-methylimidazole, reactants would typically include methylglyoxal, an aldehyde, and ammonia.

While direct methylation of the imidazole ring at C4 or C5 is less common than N-alkylation, it can be achieved. One strategy involves sequential lithiation and derivatization with an electrophile. youtube.com The C5-position can be lithiated, often directed by a group at N-1, followed by quenching with a methylating agent like methyl iodide. youtube.com Furthermore, the insertion of a methyl group at the 4(5)-position is known to influence the electronic properties and biological activity of imidazole-containing molecules like histamine (B1213489). nih.gov Modular, one-pot approaches have also been developed for synthesizing 2,4(5)-disubstituted imidazoles from readily available ketones and aldehydes. nih.gov

Advanced Synthetic Approaches and Catalyst Applications in Brominated Imidazole Synthesis

Modern synthetic chemistry offers sophisticated tools for the synthesis and functionalization of brominated imidazoles. These include transition metal-catalyzed reactions to build molecular complexity, microwave-assisted techniques to accelerate reactions, and the development of novel catalyst systems.

Transition Metal-Catalyzed Coupling Reactions for Complex Derivative Synthesis

The bromine atom on the imidazole ring serves as a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for synthesizing complex derivatives.

The Suzuki-Miyaura coupling is a widely used method that pairs the haloimidazole with a boronic acid or ester in the presence of a palladium catalyst. An efficient protocol has been developed for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles, allowing for the synthesis of a wide array of functionalized derivatives in good to excellent yields. acs.org Another powerful method is the Kumada coupling, which reacts the haloimidazole with a Grignard reagent, typically using a palladium or nickel catalyst. wikipedia.org These reactions proceed via a catalytic cycle involving oxidative addition of the haloimidazole to the metal center, followed by transmetalation and reductive elimination to form the final product. wikipedia.org

Table 3: Transition Metal-Catalyzed Reactions for Functionalizing Brominated Imidazoles
Reaction NameCoupling PartnerTypical CatalystKey FeaturesReference
Suzuki-Miyaura CouplingAryl/Alkyl Boronic AcidPalladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Tolerant of many functional groups; mild reaction conditions. acs.org acs.org
Kumada CouplingGrignard Reagent (R-MgBr)Nickel or Palladium complexesOne of the first cross-coupling methods developed. wikipedia.org wikipedia.org
Aryl Imidazolium (B1220033) Salt FormationDiaryliodonium SaltsCopper catalystConstructs aryl imidazolium salts from N-substituted imidazoles. organic-chemistry.org organic-chemistry.org

Optimization of Microwave-Assisted Synthesis for Imidazole Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating the synthesis of imidazole derivatives. Compared to conventional heating, microwave irradiation often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles, aligning with the principles of green chemistry. nih.gov

Many protocols have been developed, including one-pot, multicomponent reactions to assemble the imidazole ring system under microwave conditions. nih.gov For example, substituted imidazoles can be formed from an amine, an aldehyde, a diketone, and an ammonium salt with a solid support like silica (B1680970) gel under solvent-free microwave irradiation. This approach avoids the use of toxic solvents and simplifies purification. The efficiency of microwave synthesis makes it an attractive strategy for the rapid generation of libraries of imidazole derivatives for various applications. acs.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis
Reaction TypeMethodReaction TimeYieldReference
Aryl Imidazole Synthesis (Multicomponent)Conventional Heating6-8 hours65-78%
Microwave Irradiation12-16 minutes82-94%
Imidazo[1,2-a]pyrimidine-imidazole SynthesisConventional Heating6 hoursModerate nih.gov
Microwave Irradiation15-20 minutes46-80% nih.gov

Development and Application of Heterogeneous and Homogeneous Catalysts

Both heterogeneous and homogeneous catalysts play crucial roles in the synthesis of brominated imidazoles and their precursors. rsc.org Homogeneous catalysts, which are soluble in the reaction medium, include the palladium and nickel complexes used in cross-coupling reactions and Brønsted acids used in multicomponent reactions. acs.orgacs.org

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, particularly in terms of separation and recyclability. Solid-supported catalysts, such as HBF₄ on silica gel (HBF₄–SiO₂), have proven to be highly effective and recyclable for the multicomponent synthesis of both tri- and tetrasubstituted imidazoles. rsc.org Similarly, silica gel itself can act as a solid support and an acidic catalyst in microwave-assisted, solvent-free syntheses. The development of robust and reusable catalysts is a key area of research, aiming to make the synthesis of complex imidazoles more efficient and sustainable.

Chemical Reactivity and Derivatization Pathways of 5 Bromo 1 Ethyl 4 Methyl 1h Imidazole

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the C-5 position of the imidazole (B134444) ring is a key site for functionalization. It can be replaced by a variety of nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions or direct nucleophilic aromatic substitution (SNAr), although the latter is less common for simple imidazoles unless activated by strong electron-withdrawing groups. beilstein-journals.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 5-bromo-1-ethyl-4-methyl-1H-imidazole, the C-Br bond is susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. berkeley.edu

Suzuki-Miyaura Coupling: This reaction couples the bromoimidazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. While specific studies on this compound are not extensively documented, the successful Suzuki-Miyaura coupling of other bromoimidazoles suggests its applicability. nih.gov For instance, unprotected haloimidazoles have been effectively coupled with various boronic acids under mild conditions, demonstrating the feasibility of this transformation on the imidazole scaffold. nih.gov The reaction mechanism generally involves the oxidative addition of the bromoimidazole to the Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, such as this compound. mdpi.com This reaction is typically co-catalyzed by palladium and copper(I) and requires a base. researchgate.net It is a highly effective method for synthesizing alkynyl-substituted imidazoles, which are valuable intermediates for further chemical modifications. rsc.org The reaction has been successfully applied to various bromo-heterocycles, indicating its potential for functionalizing the target molecule. youtube.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles


Reaction TypeCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃Aryl-substituted imidazole acs.org
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-substituted imidazole[13, 27]

Direct Amination and Other Heteroatom Substitutions

Direct Amination: The introduction of a nitrogen-based nucleophile can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the coupling of amines with aryl halides. youtube.comwikipedia.org It has been successfully applied to unprotected bromoimidazoles and bromopyrazoles, demonstrating its utility for forming amino-imidazole derivatives under mild conditions. nih.govacs.orgnih.gov The use of specialized ligands, such as tBuBrettPhos, has been shown to be effective for these challenging substrates, which can often inhibit the catalyst. nih.govacs.org

Alternatively, copper-catalyzed methods like the Ullmann condensation can also be employed to form C-N bonds, though they often require higher temperatures than their palladium-catalyzed counterparts. wikipedia.orgorganic-chemistry.org

Other Heteroatom Substitutions: The bromine atom can also be displaced by other heteroatom nucleophiles. Copper-catalyzed Ullmann-type reactions can be used to form C-O bonds with phenols or alcohols and C-S bonds with thiols. wikipedia.orgorganic-chemistry.org While direct SNAr reactions are possible, they are generally more efficient on electron-deficient aromatic systems. beilstein-journals.org

Reactivity Profiles Involving the Imidazole Ring Nitrogen Atoms

The imidazole ring contains two nitrogen atoms with distinct electronic environments. In this compound, the N-1 nitrogen is substituted with an ethyl group, making it a tertiary amine. The N-3 nitrogen, which is of the "pyridine-type," possesses a lone pair of electrons in an sp² hybrid orbital and is the primary site of basicity and nucleophilicity. researchgate.netyoutube.com

This N-3 nitrogen can be readily protonated by acids or alkylated by electrophiles. youtube.com Reaction with an alkyl halide, for instance, would lead to the formation of a quaternary imidazolium (B1220033) salt. nih.gov The formation of such salts significantly alters the electronic properties and solubility of the molecule. The N-1 ethyl group prevents the tautomerism that is characteristic of NH-imidazoles, thus simplifying the reactivity profile as only the N-3 position is available for this type of reaction. youtube.com

Chemical Transformations at the Ethyl and Methyl Side Chains

The alkyl side chains at the N-1 (ethyl) and C-4 (methyl) positions are generally less reactive than the imidazole ring itself. However, under specific conditions, they can undergo chemical transformations.

Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, could potentially introduce a halogen atom onto the benzylic-like position of the ethyl group or the methyl group. This would provide a new handle for further nucleophilic substitution reactions. However, care must be taken to avoid competitive reaction at the electron-rich imidazole ring.

Oxidation of the methyl group to a formyl group or a carboxylic acid is another potential transformation, although it would require selective oxidizing agents to prevent the degradation of the imidazole ring. nih.gov

Oxidation and Reduction Pathways of Brominated Imidazole Compounds

Oxidation: Imidazole rings can be susceptible to oxidative cleavage. Strong oxidizing agents or certain photooxidation conditions can lead to the breakdown of the heterocyclic ring. beilstein-journals.orgacs.org For example, reaction with bromine in an aqueous medium can result in the complete fragmentation of the imidazole ring. wikipedia.orgacs.org The photosensitized oxidation of imidazoles can proceed via a [4+2] cycloaddition with singlet oxygen to form an endoperoxide, which can then rearrange or decompose. acs.org

Reduction: The bromine atom at C-5 can be removed via catalytic hydrogenation (hydrogenolysis) or by using metal-based reducing agents. wikipedia.org For example, reduction with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst is a common method for C-Br bond cleavage.

Under more forcing conditions, the imidazole ring itself can be reduced, but this typically requires high pressure and temperature and is a less common transformation.

Functional Group Interconversions on Imidazole Derivatives

The derivatives of this compound, formed through the reactions described above, can undergo a wide variety of subsequent functional group interconversions. These transformations are standard in organic synthesis and greatly expand the molecular diversity achievable from this starting material.

For example:

An alkyne group, introduced via a Sonogashira coupling, can be hydrated to a ketone or partially reduced to a cis- or trans-alkene.

A nitro-aryl group, introduced via a Suzuki coupling, can be selectively reduced to an aniline (B41778) using reagents like iron in acidic media or catalytic hydrogenation. wikipedia.orgresearchgate.netyoutube.comyoutube.comrsc.org This resulting amino group can then be further functionalized, for example, through diazotization or acylation.

A cyano group, if introduced, can be hydrolyzed under acidic or basic conditions to a carboxylic acid or reduced to an aminomethyl group. chemistrysteps.comresearchgate.netchemguide.co.ukgoogle.com

Table 2: Examples of Functional Group Interconversions on Imidazole Derivatives


Initial Functional GroupReagent/ConditionResulting Functional GroupReference
Nitro (-NO₂)Fe / HCl or H₂ / Pd-CAmine (-NH₂)[5, 19]
Nitrile (-CN)H₃O⁺, heatCarboxylic Acid (-COOH)[33, 36]
Bromo (-Br)H₂, Pd/CHydro (-H) wikipedia.org

Table of Mentioned Chemical Compounds


Compound NameMolecular FormulaPosition in Article
This compoundC₆H₉BrN₂Title, Throughout
N-bromosuccinimide (NBS)C₄H₄BrNO₂Section 3.3
Palladium-on-carbon (Pd/C)Pd/CSection 3.4
tBuBrettPhosC₃₅H₅₅OPSection 3.1.2

Esterification and Amidation Reactions

The conversion of carboxylic acid analogues of this compound into esters and amides represents a fundamental set of transformations for creating a diverse range of derivatives. These reactions typically proceed from a carboxylic acid precursor, such as this compound-2-carboxylic acid.

Esterification:

The esterification of bromo-imidazole carboxylic acids is a standard reaction that can be achieved under various conditions. For instance, the synthesis of ethyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate is typically accomplished through the bromination of the corresponding non-brominated ester using reagents like N-bromosuccinimide (NBS). smolecule.com This indicates that the ester functional group is stable under these bromination conditions. General methods for esterification of aryl and alkyl carboxylic acids, which are applicable here, include catalysis by agents like N-bromosuccinimide under mild, metal-free conditions. amazonaws.com

A general procedure for such an esterification would involve reacting the carboxylic acid with an alcohol in the presence of a suitable catalyst. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) and the final product purified by column chromatography.

Amidation:

Amidation of a bromo-imidazole carboxylic acid can be carried out using standard peptide coupling reagents. A study on the synthesis of 1,5-diaryl-1H-imidazole-4-carbohydrazides from their corresponding ethyl esters demonstrates the feasibility of forming amide-like bonds. In this case, the ester is reacted with hydrazine (B178648) monohydrate in ethanol (B145695) at reflux to yield the carbohydrazide. nih.gov This suggests that a similar approach, substituting hydrazine with various primary or secondary amines, would lead to the corresponding amides of this compound-2-carboxylic acid.

The table below summarizes the expected starting materials and general conditions for these transformations based on analogous compounds.

ReactionStarting MaterialReagents & ConditionsExpected Product
EsterificationThis compound-2-carboxylic acidAlcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄) or coupling agent, HeatEthyl this compound-2-carboxylate
AmidationThis compound-2-carboxylic acidAmine (e.g., R-NH₂), Coupling agent (e.g., HATU, DCC), Base (e.g., DIPEA), Solvent (e.g., DMF)N-alkyl-5-bromo-1-ethyl-4-methyl-1H-imidazole-2-carboxamide
HydrazinolysisEthyl this compound-2-carboxylateHydrazine monohydrate, Ethanol, RefluxThis compound-2-carbohydrazide

Decarboxylation Processes of Carboxylic Acid Analogues

Decarboxylation, the removal of a carboxyl group, from heteroaromatic carboxylic acids can be a challenging transformation, often requiring harsh conditions. The stability of the imidazole ring and the electronic effects of the bromine atom and alkyl substituents would influence the ease of this reaction for a compound like this compound-2-carboxylic acid.

Research into the synthesis of related compounds sometimes involves the removal of a carboxyl group as a strategic step. However, specific conditions such as the catalyst, solvent, and temperature would need to be empirically determined for the target molecule. The expected product of a successful decarboxylation would be this compound.

The table below outlines a hypothetical decarboxylation reaction.

ReactionStarting MaterialReagents & ConditionsExpected Product
DecarboxylationThis compound-2-carboxylic acidHeat, Potentially in the presence of a copper catalyst (e.g., copper chromite) in a high-boiling solvent (e.g., quinoline)This compound

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1 Ethyl 4 Methyl 1h Imidazole and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmationresearchgate.netmdpi.com

High-resolution NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules like 5-bromo-1-ethyl-4-methyl-1H-imidazole in solution. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete picture of the molecular framework and connectivity can be established, which is crucial for distinguishing it from its constitutional isomer, 4-bromo-1-ethyl-5-methyl-1H-imidazole.

Proton (¹H) NMR Spectroscopic Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the single proton on the imidazole (B134444) ring, the ethyl group, and the methyl group.

The ethyl group attached to the N1 position will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The methyl group at the C4 position will appear as a singlet. The lone proton at the C2 position of the imidazole ring will also be a singlet. The chemical shifts are influenced by the electronic environment; the electron-withdrawing bromine atom and the aromatic imidazole ring will cause adjacent protons to appear at a lower field (deshielded). tubitak.gov.tr In related imidazole systems, protons on the ring typically appear in the range of 7.0-8.0 ppm. tubitak.gov.trblogspot.com The N-ethyl group protons are expected at approximately 4.0-4.3 ppm (quartet) and 1.4-1.6 ppm (triplet), while the C4-methyl group protons would likely appear around 2.2-2.5 ppm. researchgate.net

Table 4.1.1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (imidazole ring) ~7.5 Singlet (s) N/A
N-CH₂ (ethyl) ~4.1 Quartet (q) ~7.2
C4-CH₃ (methyl) ~2.3 Singlet (s) N/A

Carbon-13 (¹³C) NMR Spectroscopic Analysis of Carbon Framework

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a separate signal. The chemical shifts are highly dependent on the electronic environment and the nature of the attached atoms.

The C5 carbon, directly bonded to the bromine atom, is expected to be significantly shielded (shifted to a lower ppm value) compared to other ring carbons. In contrast, the C2 and C4 carbons will be deshielded. Based on data for analogous structures like ethyl 5-methyl-1H-imidazole-4-carboxylate and other substituted imidazoles, the imidazole ring carbons appear in the aromatic region of the spectrum (~110-145 ppm). mdpi.comblogspot.comchemicalbook.com

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 ~138
C4 ~135
C5 ~115
N-CH₂ (ethyl) ~45
C4-CH₃ (methyl) ~14

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for definitively establishing the isomeric structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a clear cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show cross-peaks between the H-2 signal and the C2 carbon, the N-CH₂ protons and the N-CH₂ carbon, the C4-CH₃ protons and the C4-CH₃ carbon, and the N-CH₂-CH₃ protons and its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful experiment for differentiating isomers as it shows correlations between protons and carbons over two to three bonds. Key correlations to confirm the this compound structure would include:

A correlation between the N-CH₂ protons and the C2 and C5 carbons of the imidazole ring.

A correlation between the C4-CH₃ protons and the C4 and C5 carbons.

A correlation between the H-2 proton and the C4 and C5 carbons. The presence of a correlation between the C4-methyl protons and the bromine-bearing C5 carbon would be definitive proof of this specific regioisomer.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysisblogspot.com

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula. For this compound (C₆H₉BrN₂), the calculated exact mass serves as a primary confirmation of its identity.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed at m/z values corresponding to [M]⁺ and [M+2]⁺.

Fragmentation analysis provides further structural information. Common fragmentation pathways for N-alkylated imidazoles could involve the loss of the ethyl group (M - 29) or cleavage of the imidazole ring.

Table 4.2: Predicted HRMS Data

Ion Formula Calculated Exact Mass (m/z)
[M(⁷⁹Br)+H]⁺ C₆H₁₀⁷⁹BrN₂⁺ 189.0022

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysisacs.orgacs.org

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would exhibit characteristic bands for the imidazole ring and its alkyl substituents.

Key expected vibrational modes include:

C-H Stretching: Aliphatic C-H stretching from the ethyl and methyl groups typically appears just below 3000 cm⁻¹. Aromatic C-H stretching from the H-2 proton on the imidazole ring would be observed above 3000 cm⁻¹.

C=N and C=C Stretching: The imidazole ring has characteristic stretching vibrations for its C=N and C=C bonds, which are expected in the 1450-1600 cm⁻¹ region. researchgate.net

Ring Vibrations: The entire imidazole ring has characteristic "breathing" and bending modes that appear in the fingerprint region (below 1500 cm⁻¹).

C-Br Stretching: The carbon-bromine bond vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 4.3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3150 C-H Stretch Imidazole Ring (C2-H)
2850-2980 C-H Stretch Ethyl and Methyl Groups
1480-1550 C=N / C=C Stretch Imidazole Ring
1350-1470 C-H Bend Ethyl and Methyl Groups
800-850 C-H Out-of-plane Bend Imidazole Ring

X-Ray Crystallography for Solid-State Structural Determination and Conformation Analysisnajah.educore.ac.uk

Single-crystal X-ray crystallography provides the most definitive structural information in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. While specific crystallographic data for this compound is not available, analysis of closely related imidazole derivatives allows for a reliable prediction of its solid-state structure. najah.eduresearchgate.net

The imidazole ring itself is expected to be essentially planar. core.ac.uk The ethyl and methyl substituents will be attached to this plane. The analysis would confirm the substitution pattern and reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. The conformation of the ethyl group relative to the plane of the imidazole ring would also be determined.

Below is representative data from a related substituted imidazole to illustrate typical crystallographic parameters.

Table 4.4: Representative Crystal Data for a Substituted Imidazole Analogue (1-Methyl-2-Isopropyl-5-Nitroimidazole) najah.edu

Parameter Value
Crystal System Monoclinic
Space Group P2(1)/c
a (Å) 9.9582
b (Å) 6.5240
c (Å) 13.5560
β (°) 99.893
Volume (ų) 867.6

Vibrational Spectroscopy Applications in Conformational and Electronic Structure Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for probing the molecular structure of this compound and its analogues. These techniques provide detailed insights into the conformational and electronic properties of molecules by analyzing their characteristic vibrational modes. The frequencies, intensities, and shapes of vibrational bands are exquisitely sensitive to the molecule's geometry, the nature of its chemical bonds, and the effects of substituents on the imidazole ring.

In the study of substituted imidazoles, vibrational spectroscopy is crucial for identifying specific functional groups and understanding the electronic perturbations caused by different substituents. researchgate.net For this compound, the vibrational spectrum is a unique fingerprint, with distinct bands corresponding to the stretching and bending motions of the imidazole ring, the C-Br bond, the N-ethyl group, and the C-methyl group.

Theoretical calculations, particularly using Density Functional Theory (DFT), are often employed in conjunction with experimental spectra to provide a more detailed and accurate assignment of the observed vibrational bands. researchgate.netresearchgate.net By comparing the experimental FT-IR and Raman spectra with the computed vibrational frequencies, researchers can confidently assign spectral features to specific molecular motions. This combined experimental and theoretical approach allows for a thorough investigation of the molecule's structural and electronic characteristics.

The introduction of bromo, ethyl, and methyl groups to the imidazole core significantly influences the vibrational spectrum. The mass and electronic effects of the bromine atom, for instance, will lead to a characteristic low-frequency C-Br stretching vibration. The ethyl and methyl groups will introduce bands related to C-H stretching, bending, and rocking vibrations. Furthermore, the substitution pattern on the imidazole ring affects the in-plane and out-of-plane ring deformation modes, providing valuable information about the electronic distribution within the heterocyclic system. nih.gov

A detailed analysis of the vibrational spectra of this compound and its analogues can reveal subtle changes in molecular conformation. For example, rotational isomerism related to the ethyl group can be investigated by identifying specific marker bands that are sensitive to the dihedral angle of the N-C-C chain.

The following table summarizes the characteristic vibrational frequencies for the imidazole ring and its substituents, providing a basis for the interpretation of the spectrum of this compound.

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
N-H Stretching3200 - 2800Present in unsubstituted or N-H containing imidazoles; absent in 1-substituted imidazoles.
C-H Stretching (aromatic)3150 - 3100Stretching vibrations of the C-H bonds on the imidazole ring.
C-H Stretching (aliphatic)3000 - 2850Symmetric and asymmetric stretching of the CH₃ and CH₂ groups of the ethyl substituent.
C=C and C=N Stretching1600 - 1450Stretching vibrations of the double bonds within the imidazole ring, sensitive to substituent effects.
Imidazole Ring Stretching1450 - 1300"Breathing" modes of the entire imidazole ring.
C-H Bending (aliphatic)1470 - 1370Scissoring and bending vibrations of the methyl and ethyl groups.
In-plane Ring Bending1300 - 1000Deformations of the imidazole ring within the molecular plane.
Out-of-plane Ring Bending900 - 700Deformations of the imidazole ring perpendicular to the molecular plane.
C-Br Stretching700 - 500Stretching vibration of the carbon-bromine bond.

The study of these vibrational modes through FT-IR and Raman spectroscopy provides a comprehensive picture of the molecular structure and electronic properties of this compound and its analogues, which is invaluable for understanding their chemical behavior and potential applications. mdpi.comnih.gov

Applications in Medicinal Chemistry Research Pre Clinical and in Vitro Focus

Investigations into Antimicrobial Activities of Brominated N-Ethyl-4-methyl-1H-imidazole Derivatives (In Vitro)

The imidazole (B134444) moiety is a core component of many existing antimicrobial agents. The introduction of a bromine atom and various substitutions can enhance the antimicrobial spectrum and potency.

While specific studies on 5-bromo-1-ethyl-4-methyl-1H-imidazole are not extensively detailed in the reviewed literature, research on related substituted nitroimidazole and other imidazole derivatives provides insight into their potential antibacterial properties. For instance, a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of microorganisms. One of the most potent compounds in this series was 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole, which showed significant activity against Gram-positive bacteria.

In another study, newly designed imidazole derivatives were found to inhibit the growth of both Gram-positive and Gram-negative bacterial strains. Specifically, these compounds were tested against Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. Furthermore, certain 5-nitroimidazole/oxazolidinone hybrids have demonstrated potent antibacterial activity, with one such compound being effective against Bacillus cereus at a nanomolar concentration. The antibacterial activity of imidazole-based molecular hybrids has been a subject of extensive research, with some compounds showing significant efficacy against E. coli and P. aeruginosa.

Below is a table summarizing the antibacterial activity of various imidazole derivatives, which may serve as a reference for the potential efficacy of related brominated compounds.

Compound/DerivativeBacterial Strain(s)Activity (MIC/IC₅₀)Reference
1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazoleGram-positive bacteriaMIC ≤ 8 µg/mL
5-nitroimidazole/oxazolidinone hybridBacillus cereus MTCC 430MIC = 200 nM
{1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanolE. coli, P. aeruginosaIC₅₀ = 360 nM, 710 nM
1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazoleH. pyloriMIC = 2 µg/mL

The exploration of imidazole derivatives has also extended to their potential as antifungal agents. Substituted imidazoles have been shown to exhibit substantial antifungal activity. In one study, specific derivatives emerged as potent antifungal agents when compared to the standard drug ketoconazole. The versatility of the imidazole scaffold allows for modifications that can lead to compounds with significant activity against fungal pathogens.

Tuberculosis remains a major global health concern, and the search for new antitubercular drugs is critical. Azole compounds, including imidazoles, have been reported to be active against Mycobacterium tuberculosis. In vitro studies have shown that both imidazole and nitroimidazole derivatives can exhibit inhibitory activity against multidrug-resistant (MDR) M. tuberculosis clinical isolates. For example, clotrimazole (B1669251) and econazole, both imidazole drugs, have shown inhibitory effects with MIC₅₀ values of 4.0 μg/ml.

Furthermore, research into imidazole-thiosemicarbazide derivatives has identified compounds with strong anti-mycobacterial potential. Although specific data on this compound is not available, the documented activity of these related compounds underscores the potential of this chemical class in the development of new treatments for tuberculosis. One study demonstrated that a hybrid compound exhibited anti-tubercular activity against the Mycobacterium smegmatis strain.

Research on Anticancer Potential in In Vitro Models

The imidazole scaffold is a key pharmacophore in a number of anticancer agents. Research into novel imidazole derivatives has revealed their potential to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and the induction of apoptosis.

Protein farnesyltransferase (FTase) is a key enzyme in the Ras signaling pathway, which is often dysregulated in cancer. Imidazole-containing compounds have been investigated as inhibitors of this enzyme. A series of imidazole-containing biphenyls were prepared and evaluated for their ability to inhibit FTase, with some analogues showing potent inhibition at nanomolar concentrations.

Kinases are another important class of targets in cancer therapy. The inhibition of kinases like PIM-1 has been shown to induce apoptosis in various cancer cell lines. N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been synthesized and evaluated for their ability to inhibit CK2α and PIM-1 kinases. Other research has focused on phenylacetamide-1H-imidazol-5-one variants as kinase inhibitors. One potent compound from this class, (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161), demonstrated cytotoxic IC₅₀ values of 294 nM and 362 nM against HCT116 colon cancer and HL60 leukemia cell lines, respectively. Mechanistic studies revealed that this compound downregulated several kinases, including members of the BRK, FLT, and JAK families.

The table below summarizes the enzyme inhibitory activity of selected imidazole derivatives.

Compound/DerivativeTarget EnzymeActivity (IC₅₀)Reference
Imidazole-containing biphenyl (B1667301) analogue (Compound 21)Farnesyltransferase (FTase)< 1 nM
(Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161)HCT116 colon cancer cells294 nM
(Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161)HL60 leukemia cells362 nM
2,5-disubstituted-1,3,4-oxadiazole derivative (Compound 10f)PIM-1 Kinase17 nM

Inducing apoptosis in cancer cells is a key strategy for cancer therapy. Novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have been evaluated for their ability to induce apoptosis. One compound, in particular, exhibited outstanding antiproliferative activity against three cancer cell lines and was found to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.

Similarly, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been shown to have pro-apoptotic activity in leukemia and breast cancer cells. The induction of apoptosis by these compounds was confirmed through various assays, including annexin (B1180172) V binding and caspase-3 activation. Another study on a phenylacetamide-1H-imidazol-5-one variant, KIM-161, found that it forced HL60 leukemia cells to exit the cell cycle and undergo apoptosis by suppressing signals of ERK1/2, GSK-3α/β, HSP27, and STAT2.

These findings highlight the potential of imidazole derivatives to modulate critical cell signaling pathways and induce programmed cell death in cancer cells, making them promising candidates for further development as anticancer agents.

Comprehensive Review of this compound in Medicinal Chemistry Research

Following a comprehensive search of scientific literature and research databases, it has been determined that there is no publicly available information regarding the pre-clinical or in vitro medicinal chemistry applications of the specific chemical compound This compound .

Extensive queries were conducted to identify research pertaining to the following areas as outlined:

Prodrug Design and Biotransformation Research for Imidazole Ester Derivatives

The search for peer-reviewed articles, clinical trial data, and scholarly papers did not yield any results for studies conducted on "this compound" within these specific research contexts.

Therefore, due to the strict adherence to the provided outline and the exclusive focus on the aforementioned compound, it is not possible to generate the requested article with detailed research findings and data tables. The absence of published research indicates that this particular imidazole derivative may not have been a subject of investigation in the specified fields of medicinal chemistry, or any such research has not been made public.

Table of Compounds Mentioned

An extensive review of the scientific literature reveals a significant lack of specific data on the chemical compound This compound concerning its coordination chemistry, materials science applications, and catalytic properties. Despite a thorough search for research articles, patents, and chemical databases, detailed information required to populate the requested article outline could not be found in the public domain.

The primary information available for this compound is its identification through a CAS number (1856030-55-1) and its commercial availability, which confirms its existence. However, there is no readily accessible published research detailing its specific use as a ligand in metal complexation, its integration into metal-organic frameworks (MOFs), or its catalytic applications.

While the requested detailed article on this compound cannot be generated due to the absence of specific research findings, general information on related imidazole compounds is available. The broader family of imidazole derivatives has been studied for these applications:

Coordination Chemistry: Imidazole and its various substituted derivatives are well-known for their ability to act as ligands in the formation of metal complexes, binding to metal ions through their nitrogen atoms. researchgate.netnih.govresearchgate.net The electronic and steric properties of substituents on the imidazole ring can influence the stability and properties of the resulting metal complexes. nih.gov

Materials Science (MOFs): Imidazole-based ligands are frequently used as building blocks for the synthesis of Metal-Organic Frameworks (MOFs). acs.orgrsc.orgmdpi.comresearchgate.net These materials exhibit tunable porosity and high surface areas, making them suitable for applications such as:

Gas Sorption and Separation: The pore size and chemical environment within imidazole-based MOFs can be designed to selectively adsorb certain gases. mdpi.com

Sensing: The luminescence properties of some imidazole-containing MOFs can be utilized for the detection of metal ions and organic molecules. acs.orgnih.govresearchgate.netrsc.org

Catalysis: Metal-organic frameworks, including those derived from imidazole ligands, have been investigated as heterogeneous catalysts for various organic reactions. researchgate.netmdpi.comresearchgate.net The catalytic activity can stem from the metal nodes, the organic linkers, or encapsulated active species.

It is important to reiterate that while these general applications exist for the broader class of imidazole compounds, specific research detailing the synthesis, characterization, and application of This compound in these areas is not currently available in the searched scientific literature. Therefore, the creation of a scientifically accurate and detailed article adhering to the provided outline for this specific compound is not possible at this time.

Coordination Chemistry and Materials Science Applications

Catalytic Applications of 5-Bromo-1-ethyl-4-methyl-1H-imidazole and its Metal Complexes

Investigations in Asymmetric Catalysis

No research data was found regarding the use of this compound as a ligand or catalyst in asymmetric catalysis.

Research into Biomimetic Catalysis

No research data was found concerning the application of this compound in biomimetic catalysis studies.

Studies in Organocatalysis and Metal-Free Catalysis

No research data was found on the use of this compound in the field of organocatalysis or metal-free catalysis.

Structure Activity Relationship Sar and Molecular Design Principles for 5 Bromo 1 Ethyl 4 Methyl 1h Imidazole Research

Impact of Halogen (Bromine) Substitution on Chemical Reactivity and Biological Activity Profiles

The introduction of a halogen, such as bromine, onto the imidazole (B134444) ring is a common strategy in medicinal chemistry to modulate a compound's properties. Direct bromination with molecular bromine (Br₂) is a foundational step in many synthetic pathways, transforming a C-H bond into a more reactive organobromide, which facilitates subsequent chemical modifications. nih.gov

The bromine atom at the C5 position of the imidazole core in 5-bromo-1-ethyl-4-methyl-1H-imidazole significantly influences its electronic properties and reactivity. As an electron-withdrawing group, bromine can affect the electron density of the imidazole ring, which is susceptible to both electrophilic and nucleophilic attacks. nih.gov This alteration in electron distribution can impact the compound's pKa and its ability to participate in hydrogen bonding or other non-covalent interactions with biological macromolecules.

From a biological activity perspective, halogen substitution can profoundly affect potency and selectivity. In studies of imidazole-coumarin conjugates, the presence of a bromine substituent on the coumarin (B35378) nucleus was shown to increase antiviral potency against the Hepatitis C virus. mdpi.com Similarly, research on benzimidazoles has indicated that electron-withdrawing groups can enhance anti-inflammatory activity. nih.gov For instance, the substitution of bromine has been explored in the development of anti-tubercular agents, where certain 5-styryl-2-benzimidazole derivatives containing bromine showed effective activity against Mycobacterium tuberculosis. ijpsjournal.com The size and lipophilicity of the bromine atom can also lead to improved binding affinity within hydrophobic pockets of target enzymes or receptors.

Table 1: Effect of Halogen Substitution on Biological Activity in Imidazole Derivatives

Compound ClassSubstituentObserved EffectReference
Imidazole–Coumarin Conjugates-BrIncreased anti-HCV potency and selectivity index. mdpi.com
BenzimidazolesElectron-withdrawing groups (e.g., -NO₂)Enhanced anti-inflammatory activity. nih.gov
5-styryl-2-benzimidazoles-BrEffective anti-tubercular activity. ijpsjournal.com

Influence of N-Alkylation (Ethyl Group) on Receptor Binding Affinity and Pharmacological Effects

N-alkylation is a pivotal modification in imidazole chemistry that significantly impacts pharmacological and pharmacokinetic profiles. mdpi.com The presence of the ethyl group at the N1 position of this compound eliminates the possibility of tautomerism, which occurs in unsymmetrically substituted imidazoles with a proton on a nitrogen atom. nih.govnih.gov This fixes the molecule's structure, which can be crucial for achieving specific and high-affinity binding to a receptor. Regioselective N-alkylation is a key synthetic challenge, as the reaction can occur at different nitrogen atoms in an unsubstituted imidazole ring. otago.ac.nznih.gov

The N-ethyl group contributes to the molecule's lipophilicity, which can enhance its ability to cross cell membranes and access intracellular targets. Studies on various imidazole derivatives have shown that the nature of the N-alkyl substituent is critical for biological activity. For example, in the development of antibacterial agents, the antibacterial effects of 1-alkylimidazole derivatives were found to increase as the length of the alkyl chain increased. nih.gov In another study, N-alkylation of imidazole compounds was shown to alter their pharmacological actions. mdpi.com Research on N-substituted imidazolines demonstrated that the length of the chain linking the imidazole ring to another part of the molecule affects selectivity for adrenergic receptors. nih.gov Specifically, selective N-methylation on an imidazole nucleus at a hydrogen bond acceptor position was found to drastically reduce potency against the EGFR variant (C797S), confirming the importance of the N-substituent in molecular interactions. nih.gov

Role of Methyl Group Position and Stereochemistry on Molecular Interactions and Selectivity

The position of a methyl group can have a pronounced effect on receptor selectivity. For example, (4)-methylhistamine was found to be highly selective for the H2 receptor, a discovery that was instrumental in the development of H2 receptor antagonists. nih.gov The methyl group can influence the electronic properties of the imidazole ring through an electron-donating inductive effect. nih.gov In the context of metal-complexing agents, the introduction of a methyl group on the imidazole ring was found to reduce the antitumor activity of a biphenyl (B1667301) and imidazole phosphorus Ru (II) complex, likely by deforming the planar structure of the imidazole. nih.gov The steric bulk of methyl groups can also be strategically employed to enforce specific conformations, as seen in the design of ligands for metal-organic cages where methyl groups on a biphenyl linker influence the twist angle between the rings. acs.org The racemic nature of medetomidine, which has a methyl group on the ethyl bridge connected to the imidazole ring, highlights the importance of stereochemistry, as only one of its stereoisomers, dexmedetomidine, possesses the desired pharmacological activity as an alpha-2 adrenergic agonist. wikipedia.org

Strategic Design Principles for Modulating Selectivity and Potency in Imidazole Derivatives

The design of potent and selective imidazole-based therapeutic agents relies on a set of strategic principles that leverage the SAR of different substituents. The development of such compounds often involves the systematic modification of the core structure to optimize interactions with a biological target while minimizing off-target effects.

Exploiting Substituent Effects: The combination of electron-donating and electron-withdrawing groups is a key strategy. In this compound, the electron-withdrawing bromine atom and the electron-donating methyl and ethyl groups create a unique electronic distribution across the ring, which can be fine-tuned to achieve desired potency. Studies on imidazoquinolines have shown that substitutions on the aryl ring can increase potency by several folds compared to existing drugs. nih.gov

Lipophilicity and Linker Length: Adjusting the lipophilicity through N-alkylation and the length of linker chains is crucial for optimizing both pharmacokinetic properties and receptor affinity. nih.govacs.org The ethyl group on this compound provides a moderate increase in lipophilicity.

Steric Hindrance and Conformational Control: Introducing bulky groups can provide steric hindrance that favors binding to one receptor subtype over another. This principle is used to enhance selectivity by designing compounds that fit the topology of the target's binding site while clashing with the binding sites of off-target proteins. acs.org The methyl group at C4 can serve this purpose.

Targeting Specific Interactions: Rational drug design often involves creating molecules that form specific hydrogen bonds, hydrophobic interactions, or aromatic stacking interactions with key residues in a target's active site. mdpi.comnih.gov The design of novel A–D–A (acceptor-donor-acceptor) structural imidazole derivatives has shown the importance of molecular structure in achieving specific fluorescence responses, a principle applicable to designing targeted inhibitors. rsc.org

Integration of Computational SAR for Predictive Modeling and Lead Optimization

Computational methods are indispensable tools in modern drug discovery for accelerating the design and optimization of lead compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations provide valuable insights into the SAR of imidazole derivatives, including this compound.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can be used to build predictive models that correlate the structural features of imidazole derivatives with their biological activities. frontiersin.org These models help in understanding the SAR mechanism and predicting the activity of novel compounds before their synthesis. nih.gov For example, QSAR models have been successfully developed to predict the anticancer potency of imidazo[4,5-b]pyridine derivatives, demonstrating high predictive accuracy. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies can elucidate key interactions, such as hydrogen bonds and aromatic interactions, between an imidazole derivative and its target protein. mdpi.comnih.gov For instance, computational studies on novel imidazole derivatives as potential SARS-CoV-2 inhibitors used molecular docking to identify strong binding affinities and interactions with critical residues in the main protease. mdpi.comresearchgate.net

Lead Optimization: Computational approaches are integral to lead optimization. researchgate.netnih.gov By predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, researchers can identify potential liabilities early in the drug discovery process. nih.govresearchgate.net In silico screening of virtual libraries of imidazole derivatives allows for the rapid identification of promising candidates, which can then be synthesized and tested, saving significant time and resources. mdpi.com

Table 2: Application of Computational Methods in Imidazole Research

Computational MethodApplicationExample from LiteratureReference
3D-QSARPredicting anticancer activity and understanding SAR mechanisms for imidazole derivatives.A model with a regression coefficient (r²) of 0.81 was developed for MCF-7 inhibitors. frontiersin.org
Molecular DockingIdentifying binding modes and key interactions of imidazole derivatives with protein targets.Used to study inhibitors of SARS-CoV-2 main protease, revealing interactions with HIS A:41 and CYS A:145. mdpi.com
ADMET PredictionEvaluating the drug-likeness and potential toxicity of new compounds in silico.Applied to newly synthesized imidazoles to assess their potential as drug candidates against SARS-CoV-2. nih.govresearchgate.net
Lead OptimizationGuiding the modification of lead compounds to improve potency and pharmacokinetic profiles.Optimization of imidazo[1,2-a]pyridine (B132010) amides led to a clinical candidate for tuberculosis. acs.org

Future Research Directions and Translational Perspectives for 5 Bromo 1 Ethyl 4 Methyl 1h Imidazole Research

Innovations in Green Chemistry Approaches for Sustainable Synthesis of Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives has traditionally involved methods that can be resource-intensive and generate hazardous waste. asianpubs.org Future research must prioritize the development of sustainable and environmentally benign synthetic routes for 5-bromo-1-ethyl-4-methyl-1H-imidazole and related compounds. A significant area of focus will be the adoption of green chemistry principles, which emphasize waste reduction, energy efficiency, and the use of safer reagents and solvents. asianpubs.orgbohrium.com

Key innovations in this area include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of substituted imidazoles. bohrium.comnih.gov Exploring microwave-assisted protocols for the bromination and alkylation steps in the synthesis of this compound could lead to more efficient and scalable production.

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. asianpubs.org Research into solid-state or solvent-free reaction conditions for constructing the imidazole ring and introducing the bromo and ethyl groups will be a critical step towards a more sustainable manufacturing process.

Eco-Friendly Catalysts: The use of nano-particle based or reusable catalysts can enhance reaction efficiency and minimize waste. ias.ac.in Investigating catalysts like nano aluminum nitride or magnetic nanoparticles for the synthesis of imidazole derivatives could offer a greener alternative to traditional methods. ias.ac.in

One-Pot Synthesis: Developing one-pot multicomponent reactions, where multiple synthetic steps are combined into a single operation, can significantly improve efficiency and reduce the need for intermediate purification steps. asianpubs.orgnih.gov A future goal would be to design a one-pot synthesis for this compound from simple precursors.

Advanced Computational Design of Next-Generation Imidazole Compounds for Specific Biological Targets

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.govresearchgate.net For this compound, these approaches can guide the rational design of next-generation analogs with enhanced potency and selectivity for specific biological targets.

Future computational research should focus on:

Molecular Docking and Dynamics: In silico techniques such as molecular docking can be used to predict the binding affinity of this compound and its derivatives to the active sites of various enzymes and receptors. nih.govnih.gov For instance, molecular dynamics simulations can elucidate the dynamic behavior of the compound within a binding pocket, providing insights into the key interactions that confer biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies: By computationally modifying the substituents on the imidazole ring (e.g., altering the alkyl groups or the position of the bromine atom), researchers can build comprehensive SAR models. nih.gov This will help in identifying the structural features crucial for a desired biological effect, such as anticancer or antimicrobial activity.

ADMET Prediction: The evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical for the development of new drugs. researchgate.net Computational tools can predict these properties for novel imidazole derivatives, allowing for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles. researchgate.net

Exploration of Novel Biological Targets and Mechanisms of Action beyond Current Applications (Pre-clinical)

The imidazole scaffold is present in a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, antifungal, antibacterial, and antiviral effects. nih.govnih.govnih.gov While the specific biological profile of this compound is yet to be extensively studied, its structure suggests several promising avenues for preclinical investigation.

Future preclinical research should aim to:

Identify Novel Anticancer Targets: Substituted imidazoles have shown promise as anticancer agents by targeting pathways like tubulin polymerization. researchgate.net Preclinical studies could explore the efficacy of this compound against various cancer cell lines and investigate its mechanism of action, including potential effects on cell cycle progression and apoptosis. researchgate.net

Investigate Antimicrobial Potential: The imidazole ring is a core component of many antimicrobial agents. nih.govresearchgate.net The presence of a bromine atom can enhance the antimicrobial properties of a molecule. Therefore, screening this compound against a panel of pathogenic bacteria and fungi is a logical next step. nih.govresearchgate.net

Explore Enzyme Inhibition: Imidazole derivatives are known to inhibit various enzymes, including carbonic anhydrases, which are targets for cancer therapy. nih.gov Investigating the inhibitory potential of this compound against a range of clinically relevant enzymes could uncover new therapeutic applications.

Development of Advanced Functional Materials Incorporating Brominated Imidazole Derivatives

The unique electronic and structural properties of imidazole-based compounds make them attractive building blocks for advanced functional materials. nih.govresearchgate.net The presence of a bromine atom in this compound offers a handle for further chemical modification, making it a versatile component for materials science applications.

Future research in this domain could include:

Polymer Science: Imidazole and its derivatives can be polymerized to create materials with interesting properties, such as polyelectrolytes and ionomers. researchgate.net The potential to polymerize or graft this compound onto polymer backbones could lead to the development of new materials for applications in coatings, membranes, or drug delivery systems.

Coordination Chemistry and Catalysis: The nitrogen atoms in the imidazole ring can coordinate with metal ions, forming stable complexes. This property can be exploited to develop new catalysts or metal-organic frameworks (MOFs).

Fluorescent Probes: Some imidazole derivatives exhibit interesting photophysical properties, including fluorescence. nih.gov Research into the photoluminescent characteristics of this compound and its derivatives could lead to their use as fluorescent markers or sensors. nih.gov

Interdisciplinary Research Integrating Organic Chemistry, Chemical Biology, and Materials Science for Enhanced Applications

The full potential of this compound can only be realized through a collaborative, interdisciplinary approach. The convergence of expertise from organic chemistry, chemical biology, and materials science will be crucial for translating fundamental discoveries into practical applications.

Key areas for interdisciplinary collaboration include:

Synthesis and Biological Evaluation: Organic chemists can focus on developing efficient and scalable syntheses, while chemical biologists can perform high-throughput screening to identify promising biological activities. acs.org This iterative cycle of synthesis and testing is essential for optimizing the therapeutic potential of lead compounds.

Biomaterials Development: A partnership between materials scientists and biologists will be vital for designing and fabricating novel biomaterials. For example, polymers incorporating this compound could be developed and tested for their biocompatibility and efficacy in tissue engineering or as antimicrobial surfaces.

Mechanistic Studies: A deep understanding of how this molecule interacts with biological systems at a molecular level will require a combination of synthetic chemistry, biochemistry, and computational modeling. This knowledge is fundamental for the rational design of more effective and safer drugs and materials.

By pursuing these future research directions, the scientific community can unlock the multifaceted potential of this compound, paving the way for new discoveries and innovations across a range of scientific disciplines.

Q & A

Q. Key Data :

  • Yield : Up to 86% for structurally similar bromo-imidazoles .
  • Reagents : NBS, DMF, K₂CO₃.
  • Characterization : Confirm purity via TLC and NMR.

How should researchers characterize this compound using spectroscopic and chromatographic methods?

Q. Basic Research Focus

  • FTIR : Identify functional groups (e.g., C-Br stretch at ~592 cm⁻¹, C=N imidazole ring at ~1617 cm⁻¹) .
  • NMR : ¹H NMR peaks for ethyl (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂) and methyl (δ ~2.6 ppm) groups. Aromatic protons appear at δ ~7.4–8.3 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~286 for C₇H₁₀BrN₂) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients.

What experimental design considerations are critical for evaluating the biological activity of this compound?

Q. Advanced Research Focus

  • In-Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR). Analyze interactions (hydrogen bonds, hydrophobic contacts) with active sites .
  • Cytotoxicity Assays : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (logP, bioavailability) and toxicity (hepatotoxicity, Ames test) .

Q. Example Workflow :

Docking : PDB ID 1M17 (EGFR kinase domain).

In-Vitro Testing : Dose-response curves at 0.1–100 µM.

Data Validation : Compare with positive controls (e.g., Gefitinib).

How do structural modifications (e.g., substituent position, halogen type) influence the pharmacological profile of bromo-imidazole derivatives?

Q. Advanced Research Focus

  • Bromine Position : Para-bromo substituents enhance steric bulk, improving target selectivity (e.g., kinase inhibition) .
  • Alkyl Groups : Ethyl/methyl groups modulate lipophilicity (logP), affecting membrane permeability .
  • Comparative Studies : Replace bromine with chlorine or fluorine to evaluate halogen-dependent activity trends .

Q. Case Study :

  • 5-Bromo-2-phenyl-1H-imidazole : Shows anti-cancer activity via apoptosis induction .
  • 4-Methyl Substitution : Reduces metabolic degradation in hepatic microsomes .

What are the challenges in scaling up synthesis while maintaining reproducibility and purity?

Q. Advanced Research Focus

  • Reactor Design : Optimize heat transfer and mixing efficiency for exothermic bromination .
  • Process Control : Implement inline FTIR or HPLC for real-time monitoring .
  • Purification : Scale-up column chromatography or switch to recrystallization (solvent: ethanol/water) .

Q. Troubleshooting :

  • Byproducts : Use scavengers (e.g., silica gel) to remove unreacted NBS.
  • Yield Drop : Adjust stoichiometry (1:1.2 substrate:NBS) and degas solvents to prevent radical side reactions.

How can researchers resolve contradictions in reported spectroscopic data for bromo-imidazoles?

Q. Methodological Guidance

  • Cross-Validation : Compare NMR/FTIR with computational predictions (e.g., Gaussian DFT) .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., C–Br bond length ~1.9 Å) .
  • Collaborative Reproducibility : Share raw data (e.g., Bruker NMR files) in open-access repositories.

Example : Discrepancies in aromatic proton shifts may arise from solvent effects (DMSO vs. CDCl₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.